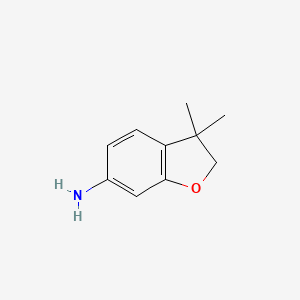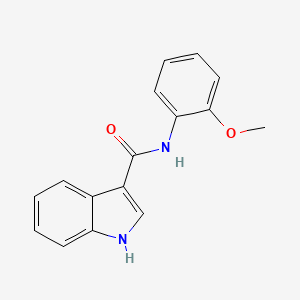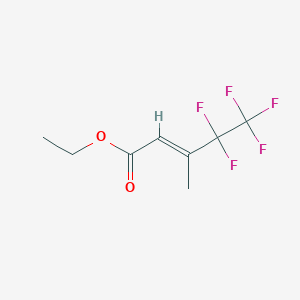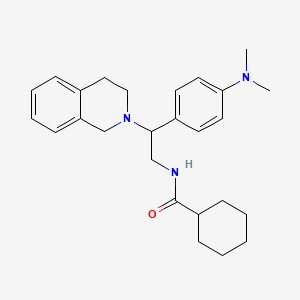![molecular formula C14H14N4OS B2915918 2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether CAS No. 400074-79-5](/img/structure/B2915918.png)
2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be remarkably versatile in drug design due to their structural similarities with purines . They have been proposed as possible surrogates of the purine ring . The TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether, as part of the broader class of triazolopyrimidines, finds application in chemical synthesis and reactivity studies. The compound's structure and reactivity have been explored in various synthetic pathways to create functionally substituted partially hydrogenated pyrimidinones and other heterocyclic compounds. For example, cyclocondensations involving diethyl benzylidenemalonate and aminoazoles, including triazoles, lead to the formation of triazolopyrimidin-5-ones through reactions that highlight the compound's role in synthesizing complex molecular architectures with potential biological activities (Lipson et al., 2007).
Development of Antitumor Agents
The compound's derivatives have shown promise as antitumor agents. Research into the synthesis of pyridotriazolopyrimidines, for example, has yielded compounds with evaluated anticancer activity against certain cancer cell lines. This area of study is crucial for the development of new therapeutic options for cancer treatment, providing a foundation for the synthesis of novel compounds with potential antitumor properties (Abdallah et al., 2017).
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. Derivatives of triazolopyrimidines, including those structurally related to this compound, have been synthesized and tested for their antimicrobial properties. This research is pivotal in addressing the growing concern over antimicrobial resistance and the need for new, effective antimicrobial agents. The synthesis and evaluation of these compounds reveal their potential as antimicrobial agents, contributing to the search for new treatments against resistant strains of bacteria (Abunada et al., 2008).
Analgesic Potential
Explorations into the analgesic effects of derivatives related to this compound have been conducted, with some studies showing promising results in models of pain relief. This research avenue is crucial for developing new analgesic drugs that could offer relief for patients suffering from chronic pain, highlighting the compound's potential role in pain management (Ogorodnik et al., 2018).
Direcciones Futuras
The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been used to generate candidate treatments for cancer and parasitic diseases . Future research could focus on exploring the potential of “2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether” in these areas.
Mecanismo De Acción
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine skeleton, a core structure in this compound, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets to inhibit their function . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
[1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been reported to exhibit significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt . This suggests that the compound might have a similar effect on these pathways.
Pharmacokinetics
One study suggested that a drop in potency between biochemical and cell potency was observed, which was presumed to be due to poor cell permeability . This suggests that the compound’s bioavailability might be affected by its permeability.
Result of Action
[1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins . This suggests that the compound might have a similar effect on cells.
Action Environment
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been reported to be influenced by reaction temperature . This suggests that the compound’s action might also be influenced by environmental factors such as temperature.
Propiedades
IUPAC Name |
2-benzylsulfanyl-7-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-8-12(19-2)18-13(15-10)16-14(17-18)20-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKPQTXKVMDIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)OC)SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1,3-dioxoisoindol-2-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2915842.png)
![8-{2-[4-(3-Chlorophenyl)piperazinyl]ethyl}-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2915844.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2915847.png)
![N-Methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B2915848.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-5-carboxamide](/img/structure/B2915849.png)
![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)
![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)
![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)

